molecular formula C12H11N3O5 B1223616 4-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-YL]butanoic acid

4-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-YL]butanoic acid

Cat. No.: B1223616
M. Wt: 277.23 g/mol
InChI Key: LQQYZJRCWBRIMW-UHFFFAOYSA-N
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Description

4-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is an organic compound belonging to the class of phenyloxadiazoles. These compounds are characterized by a benzene ring linked to a 1,2,4-oxadiazole ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Chemical Reactions Analysis

4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This inhibition can have therapeutic implications, particularly in the management of diabetic complications.

Comparison with Similar Compounds

4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid can be compared with other phenyloxadiazoles, such as:

    4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: Similar structure but with a different position of the nitro group.

    4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: Contains a chlorine atom instead of a nitro group.

    4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: Contains a methyl group instead of a nitro group.

Properties

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

InChI

InChI=1S/C12H11N3O5/c16-11(17)6-2-5-10-13-12(14-20-10)8-3-1-4-9(7-8)15(18)19/h1,3-4,7H,2,5-6H2,(H,16,17)

InChI Key

LQQYZJRCWBRIMW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCCC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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